molecular formula C16H16ClN3O3S B14942705 N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B14942705
M. Wt: 365.8 g/mol
InChI Key: XHHWCSHNSFUUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Sulfonation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.

    Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-chloro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
  • 6-chloro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide
  • N-benzyl-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide

Uniqueness

N-benzyl-6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-benzyl-6-chloro-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H16ClN3O3S/c1-19-13-8-12(17)15(9-14(13)20(2)16(19)21)24(22,23)18-10-11-6-4-3-5-7-11/h3-9,18H,10H2,1-2H3

InChI Key

XHHWCSHNSFUUKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Cl)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.